(2-ethyl-1H-imidazol-5-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-ethyl-1H-imidazol-5-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-2-6-7-3-5(4-9)8-6/h3,9H,2,4H2,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWATMWYBQVYGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(N1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90501450 | |
| Record name | (2-Ethyl-1H-imidazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90501450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72993-43-2 | |
| Record name | (2-Ethyl-1H-imidazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90501450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Ethyl 1h Imidazol 5 Yl Methanol and Its Structural Analogs
Conventional and Classical Synthetic Routes to the Imidazole (B134444) Core
Traditional methods for synthesizing the imidazole ring and its derivatives have been well-established, providing a foundational understanding for more advanced synthetic strategies. mdpi.com These routes typically involve the stepwise construction of the imidazole core, followed by the introduction of various substituents.
Stepwise Imidazole Ring Construction Strategies
The construction of the imidazole ring is a fundamental step in the synthesis of (2-ethyl-1H-imidazol-5-yl)methanol. One of the earliest and most recognized methods is the Debus synthesis, which utilizes glyoxal, formaldehyde (B43269), and ammonia (B1221849) to form the imidazole ring. derpharmachemica.com While this method is still in use for creating C-substituted imidazoles, it often results in relatively low yields. derpharmachemica.com
Another common strategy involves the reaction of an α-dicarbonyl compound with an aldehyde and ammonia. This multicomponent reaction allows for the formation of tri-substituted imidazoles. For instance, the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonium (B1175870) acetate (B1210297) can yield 2,4,5-trisubstituted imidazoles. tandfonline.com The specific starting materials can be varied to introduce different substituents onto the imidazole core.
A versatile approach involves the use of α-haloketones, which can be reacted with amidines or their precursors. youtube.com For example, heating an α-haloketone in formamide (B127407) can lead to the formation of the imidazole ring. google.com This method has been employed in the synthesis of various imidazole-containing compounds.
Introduction of the Ethyl Group at the C2 Position
Once the imidazole core is formed, or during its construction, an ethyl group must be introduced at the C2 position. The ethyl group is an electron-donating group which can increase the electron density on the nitrogen atoms and the ring itself. patsnap.com This can be achieved through several methods. One approach is to use a starting material that already contains the ethyl group. For example, using propionaldehyde (B47417) (which corresponds to the ethyl group at C2) in a multicomponent reaction with a dicarbonyl compound and ammonia would directly yield a 2-ethyl-substituted imidazole.
Alternatively, a pre-formed imidazole ring can be functionalized at the C2 position. This often requires selective activation of the C2-H bond. Palladium-catalyzed cross-coupling reactions have been developed for the regioselective arylation of imidazoles at the C2 position. nih.gov While this is for arylation, similar principles can be applied for alkylation. The choice of catalyst and reaction conditions is crucial for achieving high regioselectivity. nih.gov
Regioselective Functionalization for the Hydroxymethyl Moiety at C5
The final step in the synthesis of this compound is the introduction of a hydroxymethyl group at the C5 position. This regioselective functionalization is a critical challenge in imidazole chemistry. colab.ws
One strategy is to start with a precursor that already has a functional group at the C5 position which can be converted to a hydroxymethyl group. For example, a 5-carboxyimidazole or a 5-formylimidazole derivative can be reduced to the corresponding alcohol. The synthesis of ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate, an intermediate for the drug Olmesartan (B1677269), involves such a strategy where an ester group at the C5 position is present. google.com
Direct C-H functionalization at the C5 position is another advanced approach. Palladium-catalyzed methods have been shown to be effective for the selective arylation of the C5 position of imidazoles. nih.gov Adapting these conditions for the introduction of a hydroxymethyl group or a precursor is an area of active research. The regioselectivity between the C4 and C5 positions can be controlled by the choice of protecting groups on the imidazole nitrogens and the reaction conditions. nih.govnih.gov For instance, the use of a bulky protecting group can direct functionalization to the less sterically hindered C5 position.
Advanced and Green Chemistry Approaches in Synthesis
In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous reagents, and decrease reaction times. derpharmachemica.com
Microwave-Assisted Synthetic Protocols for Imidazole Derivatives
Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient synthesis of heterocyclic compounds, including imidazoles. derpharmachemica.comniscpr.res.inacs.org This technique often leads to shorter reaction times, higher yields, and fewer by-products compared to conventional heating methods. nih.gov
Microwave irradiation has been successfully applied to various imidazole syntheses, including multicomponent reactions. For example, the one-pot synthesis of 2,4,5-trisubstituted imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonium acetate can be significantly accelerated under microwave conditions, often in solvent-free systems. niscpr.res.injetir.org This not only improves efficiency but also aligns with the principles of green chemistry by reducing solvent waste.
The benefits of microwave-assisted synthesis are highlighted in the comparative data below:
| Reaction Type | Conventional Method Time | Microwave Method Time | Yield (Conventional) | Yield (Microwave) |
| Schiff Base Formation | Several hours | 8 min | Lower | Higher |
| Aryl Imidazole Synthesis | 10-12 hours | 12-16 min | ~60-70% | ~80-90% |
This table provides a generalized comparison based on findings in the literature. niscpr.res.in
One-Pot and Multicomponent Reaction Systems
One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules in a single step from three or more reactants. tandfonline.comnih.gov This approach avoids the need for isolation and purification of intermediates, thereby saving time, resources, and reducing waste. researchgate.net
The synthesis of substituted imidazoles is well-suited for MCRs. A common example is the four-component reaction between a 1,2-dicarbonyl compound (like benzil), an aldehyde, a primary amine, and ammonium acetate. researchgate.net This reaction can be catalyzed by various catalysts, including acids or even performed under catalyst-free conditions in certain solvents like ionic liquids. organic-chemistry.org
Recent advancements have focused on developing even more environmentally friendly MCRs. The use of ultrasound irradiation in conjunction with recyclable catalysts, such as nano copper ferrite, has been reported for the synthesis of polysubstituted imidazoles. researchgate.net These methods offer high yields and easy catalyst recovery, further enhancing the green credentials of the synthesis. researchgate.net
The versatility of MCRs allows for the synthesis of a wide library of imidazole derivatives by simply varying the starting components. tandfonline.comtandfonline.com This makes it a powerful tool for drug discovery and development.
Catalytic Methods for Imidazole Scaffold Assembly
The construction of the imidazole ring is a fundamental step in the synthesis of this compound. Modern synthetic chemistry offers a variety of catalytic methods that provide efficient and environmentally benign pathways to substituted imidazoles. These methods often involve multicomponent reactions, where several starting materials are combined in a single pot to form the complex imidazole structure.
Catalysts play a crucial role by enhancing reaction rates, increasing yields, and controlling regioselectivity. tandfonline.com A diverse range of catalysts have been employed for imidazole synthesis, including:
Heterogeneous Catalysts: These include nanoparticles and supported catalysts, which are favored for their ease of separation from the reaction mixture and potential for reuse. For instance, Fe₃O₄ fucoidan-coated nanoparticles have been used for the synthesis of trisubstituted imidazoles, offering high yields and eco-friendly conditions. tandfonline.com Similarly, silica-supported boron trifluoride (BF₃·SiO₂) has been utilized as a reusable and cost-effective catalyst. nih.gov
Homogeneous Catalysts: Metal complexes, such as those of copper, ruthenium, and palladium, are effective in catalyzing the formation of the imidazole ring. tandfonline.comnih.gov Copper-catalyzed reactions, for example, are widely used for N-arylation of imidazoles and for cycloaddition reactions to build the imidazole core. organic-chemistry.org
Organocatalysts: These non-metal catalysts have gained prominence as a powerful tool for synthesizing highly substituted imidazoles. tandfonline.com Catalysts like ascorbic acid (Vitamin C) and N-heterocyclic carbenes (NHCs) have been successfully used in multicomponent reactions to produce tetrasubstituted imidazoles under solvent-free conditions. tandfonline.comwustl.edu
These catalytic strategies typically involve the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and an ammonia source (such as ammonium acetate). tandfonline.comnih.gov The choice of catalyst and reaction conditions can be tailored to achieve the desired substitution pattern on the imidazole ring.
Table 1: Comparison of Catalytic Methods for Imidazole Synthesis
| Catalyst Type | Example Catalyst | Advantages | Reaction Type |
|---|---|---|---|
| Heterogeneous | Fe₃O₄ Nanoparticles tandfonline.com | Reusable, Eco-friendly, Easy separation | Three-component condensation |
| Homogeneous | Copper(II) chloride (CuCl₂) organic-chemistry.org | High efficiency, Mild conditions | Diamination of terminal alkynes |
| Organocatalyst | Ascorbic Acid (Vitamin C) tandfonline.com | Environmentally friendly, Metal-free | Four-component condensation |
Precursor Chemistry and Intermediate Transformations
The synthesis of this compound from simpler precursors requires a sequence of carefully controlled chemical reactions. These transformations include the reduction of ester groups, functionalization of the imidazole ring through alkylation and bromination, and finally, the cyclization to form the core imidazole structure, often involving protection and deprotection steps.
A critical step in the synthesis of this compound is the formation of the hydroxymethyl (-CH₂OH) group at the C5 position. This is typically achieved through the reduction of a corresponding ester precursor, such as ethyl 2-ethyl-1H-imidazole-5-carboxylate.
Strong reducing agents are generally required for the conversion of esters to primary alcohols. chemistrysteps.comlibretexts.org Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for this transformation. libretexts.orgcommonorganicchemistry.com The reaction proceeds via a nucleophilic acyl substitution where a hydride ion attacks the ester carbonyl, followed by the elimination of the alkoxy group to form an intermediate aldehyde. This aldehyde is then rapidly reduced by another equivalent of the hydride to yield the primary alcohol after an aqueous workup. chemistrysteps.comlibretexts.org
An alternative, though less reactive, reagent is lithium borohydride (B1222165) (LiBH₄), which can also reduce esters to alcohols. commonorganicchemistry.com For certain substrates, diisobutylaluminum hydride (DIBAL-H) can be employed, which offers the advantage of being soluble in a wider range of solvents. commonorganicchemistry.comwikipedia.org The choice of reducing agent and reaction conditions is crucial to ensure the selective reduction of the ester group without affecting other functional groups present in the molecule.
A relevant synthesis is that of (1-methyl-5-nitro-1H-imidazol-2-yl)methanol, which originates from a commercially available starting material, indicating the viability of having a hydroxymethyl group on the imidazole ring. researchgate.net Furthermore, a patented process for synthesizing an olmesartan intermediate, 4-(1-hydroxyl-1-methylethyl)-2-propyl-imidazole-5-carboxylic acid ethyl ester, involves steps that highlight the manipulation of ester and hydroxyl functionalities on the imidazole core. google.com
Table 2: Reagents for Ester to Alcohol Reduction
| Reagent | Formula | Reactivity | Common Solvents |
|---|---|---|---|
| Lithium Aluminum Hydride | LiAlH₄ | Very High | Ethers (e.g., THF, Diethyl ether) |
| Lithium Borohydride | LiBH₄ | Moderate | THF, Ethanol |
| Diisobutylaluminum Hydride | DIBAL-H | High | Ethers, Hydrocarbons (e.g., Toluene, DCM) commonorganicchemistry.com |
To install the ethyl group at the C2 position and to create reactive intermediates for further transformations, alkylation and bromination reactions are employed.
Alkylation: The introduction of an ethyl group onto the imidazole ring can be a complex process. N-alkylation, the addition of an alkyl group to one of the nitrogen atoms, is a common reaction for imidazoles and can be achieved using alkyl halides in the presence of a base. tandfonline.comnih.govgoogle.com Phase-transfer catalysis is a particularly effective method for selective N-alkylation, often yielding clean products without the formation of quaternary imidazolium (B1220033) salts. tandfonline.com However, for the synthesis of this compound, C-alkylation at the 2-position is required. Direct C-H activation and functionalization have emerged as powerful strategies. For instance, palladium-catalyzed C-H arylation has been demonstrated for the regioselective functionalization of the imidazole core. nih.gov
Bromination: Bromination of the imidazole ring serves to introduce a versatile handle that can be used in subsequent cross-coupling reactions to build more complex molecules. The regioselectivity of bromination is dependent on the reaction conditions and the substituents already present on the ring. chemistry-online.com In the absence of a catalyst, bromination of imidazole can lead to the formation of 2,4,5-tribromoimidazole. chemistry-online.com However, selective bromination can be achieved. For example, bromination often occurs at the C4 and C5 positions. chemistry-online.compublish.csiro.au A ketone oxidation followed by imidazole condensation and subsequent bromination has been used as a three-step synthesis for kinase inhibitors, demonstrating the utility of bromo-imidazole intermediates. organic-chemistry.org In some cases, a Sandmeyer-type reaction can be used for the bromination of specific imidazole precursors. rsc.org
The interplay between steric and electronic effects of substituents on the imidazole ring governs the regioselectivity of both alkylation and bromination reactions. otago.ac.nz
The formation of the imidazole ring itself is achieved through a cyclization reaction, which often requires the use of protecting groups to mask reactive functionalities during the synthesis.
Cyclization: Various methods exist for the construction of the imidazole ring. nih.gov One common approach is the reaction of a 1,2-dicarbonyl compound with an aldehyde and ammonia, as mentioned in the catalytic section. tandfonline.com Another strategy involves the cyclization of α-aminoketones with a source of carbon and nitrogen. For example, the reaction of an α-keto-aldehyde with ammonium acetate can lead to the formation of a disubstituted imidazole. nih.gov Tandem cyclization reactions, where multiple rings are formed in a single sequence, have also been developed for the synthesis of fused imidazole systems. acs.orgmdpi.com
De-protection: Protecting groups are frequently used to prevent unwanted side reactions at the imidazole nitrogen atoms during synthesis. The N-Boc (tert-butoxycarbonyl) group is a widely used protecting group due to its stability under many reaction conditions. arkat-usa.orgresearchgate.net It can be introduced by reacting the imidazole with di-tert-butyl dicarbonate (B1257347) (Boc₂O). researchgate.net Another common protecting group is the SEM (2-(trimethylsilyl)ethoxy)methyl) group, which has been shown to be stable under C-H activation conditions. rsc.org
Reactivity and Mechanistic Investigations Involving the 2 Ethyl 1h Imidazol 5 Yl Methanol Core
Transformations of the Hydroxymethyl Functional Group
The primary alcohol of the hydroxymethyl group is a key site for chemical modification, readily undergoing oxidation, esterification, and nucleophilic substitution reactions.
Oxidation and Esterification Reactions of the Primary Alcohol
The primary alcohol moiety of (2-ethyl-1H-imidazol-5-yl)methanol can be oxidized to yield the corresponding aldehyde or carboxylic acid. The specific outcome is dependent on the choice of oxidizing agent and reaction conditions. For instance, strong oxidizing agents like nitric acid are capable of converting similar substituted hydroxymethyl imidazoles into the corresponding imidazole (B134444) carboxylic acids. masterorganicchemistry.comgoogle.com A multi-step synthesis route for a key intermediate of the drug Olmesartan (B1677269) involves the oxidation of 2-n-propyl-4,5-dihydroxymethyl-imidazole to 2-n-propyl-imidazole-4,5-dicarboxylic acid using nitric acid at temperatures between 50-100 °C. masterorganicchemistry.com
Following oxidation to the carboxylic acid, the resulting carboxyl group can undergo esterification. This is a common transformation for imidazole-based pharmaceutical intermediates. The synthesis of ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate, for example, involves an esterification step to produce the final ethyl ester product. google.comresearchgate.net These reactions typically proceed via standard esterification protocols, such as reaction with an alcohol (e.g., ethanol) under acidic conditions.
| Reaction Type | Reagents & Conditions | Product Type | Reference |
| Oxidation | Nitric Acid, 50-100 °C | Imidazole Carboxylic Acid | masterorganicchemistry.com |
| Esterification | Alcohol (e.g., Ethanol), Acid Catalyst | Imidazole Carboxylic Acid Ester | google.comresearchgate.net |
| Grignard Reaction | CH₃MgX | Tertiary Alcohol | researchgate.net |
Nucleophilic Substitution Reactions at the Hydroxymethyl Carbon
The hydroxyl group of the hydroxymethyl moiety can be converted into a better leaving group, facilitating nucleophilic substitution at the adjacent carbon. A common strategy is the conversion of the alcohol to a halide, such as a chloromethyl or bromomethyl group. Reagents like thionyl chloride (SOCl₂) are frequently used for this transformation. The reaction of methyl-substituted heteroaromatic compounds with hot thionyl chloride has been shown to result in the chlorination of the methyl group. researchgate.netrsc.org This suggests that this compound would similarly react to form (2-ethyl-5-(chloromethyl)-1H-imidazole).
These resulting halomethyl imidazoles are versatile intermediates. The commercial availability of compounds like 2-(bromomethyl)-1H-imidazole and ethyl 2-(chloromethyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylate underscores the synthetic utility of this transformation. chemscene.comnih.gov The halide can then be displaced by a wide range of nucleophiles to introduce new functional groups. For example, seven different 1-[2-substituted ethyl]-2-methyl-5-nitroimidazole derivatives were synthesized by reacting various nucleophiles with a metronidazole (B1676534) precursor. researchgate.net
Electrophilic and Nucleophilic Reactivity of the Imidazole Ring
The imidazole ring itself is an active participant in chemical reactions, exhibiting both electrophilic and nucleophilic characteristics due to the presence of two nitrogen atoms within the aromatic system.
Electrophilic Aromatic Substitution Patterns on the Imidazole Ring
The imidazole ring is electron-rich and generally reactive towards electrophilic attack. globalresearchonline.net Theoretical calculations and experimental observations show that the C4 and C5 positions have higher electron densities, making them the preferred sites for electrophilic aromatic substitution. globalresearchonline.netnih.gov The presence of the ethyl group at C2 and the hydroxymethyl group at C5 in the title compound would direct incoming electrophiles. Given that the C5 position is already substituted, electrophilic attack is most likely to occur at the C4 position. uobabylon.edu.iq
Common electrophilic substitution reactions for imidazoles include:
Nitration: Imidazole can be nitrated using a mixture of nitric acid and sulfuric acid to yield nitroimidazoles. uobabylon.edu.iq
Halogenation: Bromination with bromine in chloroform (B151607) can lead to polybrominated imidazoles, while iodination can be achieved with iodine under alkaline conditions. uobabylon.edu.iq
The reactivity of imidazole towards electrophiles is greater than that of benzene, pyrazole, or thiazole, but less than that of pyrrole. globalresearchonline.net This is due to the activating effect of the "pyrrole-like" nitrogen (N1) and the deactivating, electron-withdrawing inductive effect of the "pyridine-like" nitrogen (N3). nih.gov
Nucleophilic Reactivity of the Imidazole Nitrogen Atoms
The lone pair of electrons on the sp²-hybridized imine nitrogen (N3) makes it nucleophilic and basic. This nitrogen can be readily alkylated or acylated. pharmaguideline.com For an unsymmetrically substituted imidazole like this compound, N-alkylation can lead to two different regioisomers (substitution at N1 or N3).
The regioselectivity of this reaction is influenced by several factors:
Steric Effects: Large substituents on the imidazole ring or bulky alkylating agents will favor reaction at the less sterically hindered nitrogen atom. otago.ac.nz
Electronic Effects: Electron-withdrawing groups on the ring decrease the nucleophilicity of the nearby nitrogen. otago.ac.nz The ethyl group at C2 is electron-donating, which would slightly enhance the nucleophilicity of the adjacent N1 and N3 atoms.
Reaction Conditions: Under neutral conditions, the reaction proceeds via an SE2' mechanism on the tautomeric forms of the imidazole. The dominant tautomer often controls the product ratio. In basic media, the imidazole is deprotonated to form an imidazolate anion, and the subsequent alkylation follows SE2cB kinetics, where electronic and steric factors are the primary determinants of the product ratio. otago.ac.nz
To achieve high regioselectivity, protecting groups can be employed. For instance, the SEM (2-(trimethylsilyl)ethoxymethyl) group can be used to direct arylation and alkylation to specific positions before being removed. nih.gov
Mechanistic Pathways of Derivative Formation and Rearrangements
Understanding the mechanisms of these reactions is crucial for controlling product outcomes.
The oxidation of the hydroxymethyl group, particularly in atmospheric chemistry studies, is often initiated by hydroxyl radicals. Theoretical investigations show that the reaction proceeds via the addition of the OH radical to the imidazole ring, preferentially at the C2 or C5 positions, followed by further reactions. rsc.orgrsc.orgsemanticscholar.org In synthetic contexts with chemical oxidants, the mechanism typically involves initial attack at the alcohol's oxygen or alpha-hydrogen.
The mechanism for electrophilic aromatic substitution on the imidazole ring proceeds through a resonance-stabilized cationic intermediate, known as an arenium ion. uobabylon.edu.iq The attack at C4 or C5 is favored because the resulting intermediate is more stable than the one formed from attack at C2. uobabylon.edu.iq In palladium-catalyzed C-H arylation, the regioselectivity is explained by a ligand-assisted palladation mechanism, where the C5 position is electronically favored for C-H activation due to the inductive effect of the N1 nitrogen. nih.gov
The mechanism of N-alkylation is highly dependent on the reaction conditions.
Under neutral conditions (SE2' process): The alkylating agent attacks the nucleophilic N3 of the neutral imidazole. The regiochemical outcome is heavily influenced by the position of the tautomeric equilibrium, as one tautomer is typically more abundant than the other. otago.ac.nz For this compound, the two tautomers are this compound and (2-ethyl-1H-imidazol-4-yl)methanol.
Under basic conditions (SE2cB process): A base removes the proton from N1, forming a highly nucleophilic imidazolate anion. The alkylating agent then reacts with this anion. In this case, the product ratio is governed by the relative nucleophilicity of the two ring nitrogens, which is dictated by steric and electronic effects of the existing substituents. otago.ac.nz
The conversion of the hydroxymethyl group to a chloromethyl group using thionyl chloride involves the formation of a chlorosulfite ester intermediate. This intermediate then breaks down, often via an internal nucleophilic attack (SNi mechanism) or attack by a chloride ion, to yield the alkyl chloride, sulfur dioxide, and HCl. masterorganicchemistry.com
Coordination Chemistry of 2 Ethyl 1h Imidazol 5 Yl Methanol As a Ligand
Design and Synthesis of Metal-Imidazole Complexes
The synthesis of metal complexes with imidazole-based ligands is typically achieved through the reaction of a suitable metal salt with the ligand in an appropriate solvent. For ligands like (2-ethyl-1H-imidazol-5-yl)methanol, the choice of solvent is crucial to ensure the solubility of both the metal salt and the organic ligand. Solvents such as ethanol, methanol (B129727), or acetonitrile (B52724) are commonly employed. ajol.info The reaction is often carried out at an elevated temperature to promote the formation of the complex, followed by cooling to facilitate crystallization of the product.
The general synthetic route can be represented as:
nL + MXy → [M(L)n]Xy
Where:
L = this compound
M = Transition metal ion (e.g., Cu2+, Co2+, Ni2+, Zn2+)
X = Anion (e.g., Cl-, NO3-, SO42-)
n = Stoichiometric coefficient
The design of these complexes often targets specific geometries and coordination numbers, which can be influenced by the metal-to-ligand ratio, the nature of the metal ion and its counter-anion, and the reaction conditions. For instance, the use of a bidentate ligand can lead to the formation of chelate rings, enhancing the stability of the resulting complex.
While specific synthetic procedures for this compound complexes are not extensively documented in the literature, analogous procedures for similar imidazole (B134444) derivatives provide a reliable blueprint. For example, the synthesis of cobalt(II) and nickel(II) halide complexes with imidazole involves reacting the corresponding metal halide with imidazole in a 1:2 or 1:4 molar ratio in a suitable solvent. rsc.org
| Reactant 1 | Reactant 2 | Solvent | Typical Conditions | Product Type |
| Metal Halide (e.g., CoCl2, NiBr2) | Imidazole Derivative | Ethanol | Reflux, then cooling | Metal-imidazole halide complex |
| Metal Nitrate (B79036) (e.g., Cu(NO3)2) | Imidazole Derivative | Methanol | Stirring at room temperature | Metal-imidazole nitrate complex |
| Metal Acetate (B1210297) (e.g., Zn(CH3COO)2) | Imidazole Derivative | Acetonitrile | Sonication | Metal-imidazole acetate complex |
Ligand Binding Modes and Coordination Geometries with Transition Metals
The coordination of this compound to a metal center can occur through several modes, primarily dictated by the donor atoms available on the ligand: the two nitrogen atoms of the imidazole ring and the oxygen atom of the hydroxymethyl group.
Imidazole itself typically acts as a monodentate ligand, coordinating to a metal ion through the lone pair of electrons on its sp2-hybridized nitrogen atom (N3). ajol.inforesearchgate.net This mode of coordination is common for a wide range of transition metal complexes.
However, the presence of the hydroxymethyl group at the 5-position of the imidazole ring in this compound introduces the possibility of bidentate coordination. The ligand can potentially chelate to a metal center using the pyridine-like nitrogen (N3) and the oxygen atom of the hydroxymethyl group, forming a stable five-membered ring. This chelation is entropically favored and can lead to the formation of more stable complexes compared to those with monodentate imidazole ligands. A similar bidentate coordination has been suggested for the related ligand (1-methyl-1H-imidazol-5-yl)methanol.
The choice between monodentate and bidentate coordination can be influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of competing ligands. For instance, hard metal ions may favor coordination with the harder oxygen donor, while softer metal ions might prefer the softer nitrogen donor.
The substituents on the imidazole ring play a crucial role in modulating the coordination properties of the ligand.
Ethyl Group at the 2-position: The ethyl group is an electron-donating group, which increases the electron density on the imidazole ring. This enhanced electron density on the coordinating nitrogen atom can lead to a stronger metal-ligand bond. However, the ethyl group also introduces steric bulk around the N1-C2-N3 region of the ring. This steric hindrance can influence the coordination geometry and may favor the formation of complexes with lower coordination numbers. Studies on related imidazol-2-ylidene cobalt carbonyl complexes have shown that the bulkiness of alkyl substituents can affect the bond lengths and reactivity of the complexes. researchgate.net
Hydroxymethyl Group at the 5-position: As discussed, the primary influence of the hydroxymethyl group is its potential to act as a second coordinating site, enabling bidentate chelation. The deprotonation of the hydroxyl group to form an alkoxide can also lead to the formation of bridging ligands, resulting in polynuclear complexes. The ability of the hydroxyl group to participate in hydrogen bonding is also a significant factor in the solid-state structures of these complexes, often leading to the formation of extended supramolecular networks. The crystal structure of the parent compound, (1H-imidazol-4-yl)methanol, reveals extensive hydrogen bonding interactions. nih.gov
The interplay between the electronic effects of the ethyl group and the chelating and hydrogen-bonding capabilities of the hydroxymethyl group makes this compound a versatile ligand capable of forming a diverse range of coordination compounds with varied structures and properties.
Spectroscopic and Magnetic Characterization of Metal Adducts
The formation of metal complexes with this compound can be monitored and the resulting adducts can be characterized using a variety of spectroscopic and magnetic techniques.
Spectroscopic Characterization:
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a powerful tool for probing the coordination of the ligand to the metal ion. Upon coordination of the imidazole ring through the N3 nitrogen, changes in the vibrational frequencies of the C=N and C=C stretching modes are expected. nih.gov If the hydroxymethyl group is also involved in coordination, a shift in the O-H stretching frequency and the C-O stretching frequency would be observed. The appearance of new bands in the low-frequency region (typically below 500 cm-1) can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. For instance, in cobalt(II) complexes with imidazole, the Co-N stretching vibration is observed at a higher frequency compared to the corresponding pyridine (B92270) complexes. rsc.org
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes provide information about the d-d transitions of the metal ion, which are sensitive to the coordination environment and geometry. For example, the color of cobalt(II) complexes can indicate their geometry: pink or red for octahedral and blue for tetrahedral. The position and intensity of the absorption bands can be used to calculate ligand field parameters, such as the crystal field splitting energy (Δo or Δt), which provides a measure of the ligand's field strength.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn2+), 1H and 13C NMR spectroscopy can provide detailed information about the structure of the complex in solution. Coordination to the metal center will induce shifts in the proton and carbon signals of the ligand, particularly those close to the coordination site.
Magnetic Characterization:
Magnetic susceptibility measurements are crucial for determining the electronic configuration and the geometry of paramagnetic metal complexes. The effective magnetic moment (μeff) of a complex can be calculated from the measured magnetic susceptibility and provides information about the number of unpaired electrons on the metal ion. This data can be used to distinguish between different possible geometries. For example, octahedral Ni(II) complexes are paramagnetic with two unpaired electrons, while square planar Ni(II) complexes are diamagnetic. Similarly, tetrahedral Co(II) complexes have a higher magnetic moment than octahedral Co(II) complexes. The magnetic properties of copper(II) complexes with imidazole derivatives have been studied to understand the magnetic exchange interactions between metal centers in polynuclear complexes. nih.govresearchgate.netresearchgate.net
| Technique | Information Obtained | Example from Related Systems |
| FTIR | Ligand coordination sites, M-N and M-O bond formation. | Shift in C=N stretching frequency upon coordination in imidazole complexes. nih.gov |
| UV-Vis | Coordination geometry, ligand field parameters. | Distinction between octahedral and tetrahedral Co(II) complexes based on color and absorption bands. rsc.org |
| NMR | Structure of diamagnetic complexes in solution. | Chemical shift changes in ligand protons upon coordination to Zn(II). |
| Magnetic Susceptibility | Number of unpaired electrons, coordination geometry. | Determination of octahedral vs. tetrahedral geometry in Ni(II) and Co(II) complexes. rsc.org |
Catalytic Applications of this compound Metal Complexes
Metal complexes containing imidazole-based ligands have shown significant promise in various catalytic applications. The tuneable steric and electronic properties of these ligands allow for the fine-tuning of the catalytic activity and selectivity of the metal center.
While specific catalytic applications of this compound metal complexes are not yet widely reported, the structural features of this ligand suggest potential in several areas of catalysis. For instance, N-functionalized imidazoles have been used to stabilize metal nanoparticles, which are effective catalysts for various organic transformations. nih.gov
The presence of both a nitrogen and an oxygen donor site in this compound could make its metal complexes suitable for catalytic processes that require bifunctional activation. The imidazole moiety can act as a base or a nucleophile, while the metal center can function as a Lewis acid. This combination is particularly relevant in reactions such as the hydrolysis of esters and phosphates, as well as in certain oxidation and reduction reactions.
The steric bulk provided by the ethyl group could also be exploited to control the selectivity of catalytic reactions, for example, by creating a specific chiral environment around the metal center if a chiral version of the ligand were to be used. The potential for these complexes to catalyze reactions under mild conditions would also be a significant advantage, offering a "greener" alternative to traditional catalytic systems.
Computational and Theoretical Studies
Density Functional Theory (DFT) for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely employed to predict a variety of molecular properties, including equilibrium geometries, vibrational frequencies, and electronic distributions. nih.govacs.org
Geometry optimization is a fundamental computational procedure that seeks to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For (2-ethyl-1H-imidazol-5-yl)methanol, DFT calculations, often using a basis set such as 6-311G(d,p), can be employed to find its lowest energy conformation. acs.orgajchem-a.com This process involves systematically adjusting bond lengths, bond angles, and dihedral angles to minimize the total electronic energy of the structure.
The analysis would reveal the planarity of the imidazole (B134444) ring and the preferred orientations of the ethyl and hydroxymethyl substituents. Conformational analysis is particularly important for understanding the molecule's flexibility, identifying different stable conformers, and calculating the energy barriers for rotation around single bonds, such as the C-C bond of the ethyl group and the C-C bond connecting the methanol (B129727) group to the ring.
Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations Note: This table presents typical, illustrative values for imidazole-containing structures based on computational chemistry principles, as specific experimental or calculated data for this exact molecule is not widely published.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C2=N3 (imidazole) | ~1.33 Å |
| Bond Length | N1-C5 (imidazole) | ~1.38 Å |
| Bond Length | C4-C5 (imidazole) | ~1.36 Å |
| Bond Length | C-O (methanol) | ~1.43 Å |
| Bond Angle | N1-C2-N3 (imidazole) | ~111° |
| Dihedral Angle | C(ring)-C-O-H | ~180° (anti) or ~60° (gauche) |
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity and electronic properties. pearson.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. youtube.com
The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity, while the LUMO energy relates to its electron affinity and electrophilicity. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity; a larger gap implies higher stability and lower chemical reactivity. rsc.orgresearchgate.net For this compound, FMO analysis would indicate that the electron density in the HOMO is likely concentrated on the π-system of the imidazole ring, making it the primary site for electrophilic attack.
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound Note: Values are hypothetical representations of typical outputs from DFT calculations.
| Orbital | Energy (eV) | Description |
| HOMO | -6.5 eV | Highest Occupied Molecular Orbital; associated with nucleophilicity |
| LUMO | -1.2 eV | Lowest Unoccupied Molecular Orbital; associated with electrophilicity |
| Energy Gap (ΔE) | 5.3 eV | Indicates high kinetic stability and low reactivity |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting how a molecule will interact with other chemical species. The MEP surface is color-coded to represent different potential values: red indicates regions of negative electrostatic potential (electron-rich, attractive to electrophiles), blue indicates regions of positive potential (electron-poor, attractive to nucleophiles), and green represents neutral regions. researchgate.net
For this compound, the MEP map would show negative potential (red) concentrated around the electronegative nitrogen atom of the imidazole ring (the one not bonded to hydrogen) and the oxygen atom of the hydroxyl group. These areas represent likely sites for hydrogen bonding. Positive potential (blue) would be located around the hydrogen atoms, particularly the one attached to the hydroxyl group and the N-H proton of the imidazole ring.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Landscapes
While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and changes its conformation. nih.gov
An MD simulation of this compound, typically in a solvent like water, would allow for the exploration of its conformational landscape. This would reveal the flexibility of the ethyl and hydroxymethyl side chains, the stability of different rotamers, and the formation and breaking of intramolecular and intermolecular hydrogen bonds. Such simulations are essential for understanding how the molecule behaves in a realistic biological environment and for identifying the most populated conformations that are likely to be biologically active.
Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Methodologies
QSAR and molecular docking are computational techniques used in drug design to understand and predict the interaction between a small molecule (ligand) and a biological target, such as a protein or enzyme.
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.comdergipark.org.tr The process involves placing the ligand in the binding site of the target protein and evaluating the resulting poses using a scoring function, which estimates the binding affinity. mdpi.com
For this compound, docking studies could be used to investigate its potential interactions within the active site of a hypothetical enzyme. The results would identify the most stable binding pose and characterize the non-covalent interactions that stabilize the ligand-receptor complex. These interactions typically include hydrogen bonds, hydrophobic interactions, and van der Waals forces. mdpi.comajol.info For instance, the hydroxyl group of the methanol substituent and the N-H group of the imidazole ring are strong candidates for forming hydrogen bonds with amino acid residues like aspartate, glutamate, or serine in a protein's active site. ajol.infonih.gov
Table 3: Potential Intermolecular Interactions of this compound in a Hypothetical Protein Active Site Note: This table illustrates the types of interactions that molecular docking simulations would predict.
| Ligand Functional Group | Potential Interacting Residue(s) | Type of Interaction | Binding Contribution |
| Imidazole N-H | Aspartate (ASP), Glutamate (GLU) | Hydrogen Bond (Donor) | High |
| Imidazole Ring | Phenylalanine (PHE), Tryptophan (TRP) | Pi-Pi Stacking | Medium |
| Ethyl Group | Leucine (LEU), Valine (VAL), Alanine (ALA) | Hydrophobic Interaction | Medium |
| Hydroxyl Group (-OH) | Serine (SER), Threonine (THR), Aspartate (ASP) | Hydrogen Bond (Donor/Acceptor) | High |
Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Bonding Characterization
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous framework for analyzing the electron density distribution in a molecule to characterize the nature of chemical bonds and intermolecular interactions. iucr.org This method is based on the topology of the electron density, ρ(r), and its Laplacian, ∇²ρ(r). QTAIM analysis can be applied to computationally derived wavefunctions of molecules like this compound to gain deep insights into its bonding characteristics.
A key element of QTAIM is the identification of bond critical points (BCPs), which are points of minimum electron density between two interacting atoms. The properties of the electron density at these BCPs reveal the nature of the interaction.
The electron density, ρ(r) bcp: The magnitude of ρ(r) at the BCP correlates with the strength of the bond.
The Laplacian of the electron density, ∇²ρ(r) bcp: The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r) bcp < 0) signifies a shared interaction, characteristic of covalent bonds, where electron density is concentrated between the nuclei. A positive value (∇²ρ(r) bcp > 0) indicates a closed-shell interaction, typical of ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted in the internuclear region. nih.gov
QTAIM analysis has been successfully applied to various imidazole derivatives to characterize both intramolecular and intermolecular interactions. researchgate.net For instance, studies on benzimidazole (B57391) derivatives have used QTAIM to confirm the presence and nature of intramolecular hydrogen bonds. sciencepublishinggroup.com Similarly, QTAIM has been employed to investigate the interactions between imidazole-based ligands and metal clusters, confirming covalent interactions in some cases. rsc.org
In the context of this compound, a QTAIM analysis would be expected to reveal the following:
Intramolecular Bonds: The C-C, C-N, C-H, and O-H bonds within the molecule would be characterized by BCPs with relatively high ρ(r) values and negative ∇²ρ(r) values, confirming their covalent nature.
Intermolecular Interactions: When this compound is part of a larger complex, for example, within a protein binding site, QTAIM can characterize the non-covalent interactions. Hydrogen bonds between the imidazole or methanol groups and amino acid residues would be identified by BCPs with lower ρ(r) values and positive ∇²ρ(r) values. tandfonline.com
A hypothetical QTAIM analysis for a hydrogen bond between the imidazole N-H of this compound and a carbonyl oxygen of a protein backbone is summarized in Table 2.
| Bond/Interaction | ρ(r) bcp (a.u.) | ∇²ρ(r) bcp (a.u.) | Nature of Interaction |
| C=N (imidazole ring) | ~0.35 | < 0 | Covalent |
| N-H (imidazole ring) | ~0.30 | < 0 | Covalent |
| O-H (methanol) | ~0.32 | < 0 | Covalent |
| N-H···O (hydrogen bond) | ~0.02-0.04 | > 0 | Closed-shell (Hydrogen Bond) |
| C-H···π (hydrophobic) | ~0.01 | > 0 | Closed-shell (van der Waals) |
Advanced Material Science and Chemsensory Applications of 2 Ethyl 1h Imidazol 5 Yl Methanol Derivatives
Incorporation into Functional Polymeric Structures
Currently, there is a lack of specific research detailing the direct incorporation of (2-ethyl-1H-imidazol-5-yl)methanol into functional polymeric structures. However, the broader class of imidazole-containing polymers is well-studied. These polymers often exhibit desirable properties such as thermal stability, conductivity, and catalytic activity. The imidazole (B134444) group, with its two nitrogen atoms, can act as a versatile building block in polymerization reactions and as a site for post-polymerization modification. For instance, the nitrogen atoms can coordinate with metal ions, leading to the formation of metallopolymers with interesting magnetic, optical, or catalytic properties. The hydroxyl group of this compound could potentially be used as an initiator or a monomer in the synthesis of polyesters or polyurethanes, embedding the functional imidazole moiety into the polymer backbone.
Role in Surface Chemistry and Design of Coatings
The role of this compound in surface chemistry and the design of coatings is another area with limited direct research. Nevertheless, the inherent properties of the imidazole ring suggest its potential utility. Imidazole and its derivatives are known to adsorb onto various metal surfaces, offering corrosion protection. The nitrogen atoms can coordinate with the metal surface, forming a protective layer. The ethyl and methanol (B129727) groups on the imidazole ring of the title compound could be tailored to modify the hydrophobicity or hydrophilicity of a surface. For example, the hydroxyl group could be used to graft the molecule onto a surface, while the ethyl group would influence the surface energy. Such modifications are crucial in applications ranging from anti-fouling coatings to biocompatible surfaces for medical implants.
Electrochemical Sensor Development and Redox Mediator Applications
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2-ethyl-1H-imidazol-5-yl)methanol, and how can reaction conditions be optimized?
- Methodology : A common approach involves lithium-mediated alkylation of imidazole precursors. For example, dissolve 2-ethylimidazole derivatives in tetrahydrofuran (THF) at -60°C, add n-butyl lithium to generate a lithium salt, and introduce formaldehyde or a hydroxymethylating agent. Post-reaction, quench with ammonium chloride, extract with ethyl ether, and purify via column chromatography or recrystallization .
- Optimization : Adjust solvent polarity (e.g., THF vs. ethanol), temperature (-60°C to 40°C), and stoichiometry of reagents to improve yield. Monitor intermediates using TLC .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Spectroscopy :
- FTIR : Identify O-H (3200–3600 cm⁻¹) and C-N (1250–1350 cm⁻¹) stretches .
- NMR : ¹H NMR detects the hydroxymethyl proton (δ 4.5–5.0 ppm, broad) and ethyl group protons (δ 1.2–1.4 ppm, triplet; δ 2.5–2.7 ppm, quartet) .
Q. How does the hydroxymethyl group influence the reactivity of the imidazole ring?
- The hydroxymethyl group enhances nucleophilicity at the C4 position, enabling functionalization (e.g., acetylation, oxidation). For example, in ethanol with L-proline as a catalyst, it participates in Knoevenagel condensations with aldehydes to form acrylonitrile derivatives .
Advanced Research Questions
Q. What crystallographic strategies are effective for resolving hydrogen-bonding networks in this compound derivatives?
- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å). Refinement via SHELXL-2018/3 (full-matrix least-squares on F²) .
- Hydrogen Bond Analysis : Apply graph-set notation (e.g., D, S) to categorize motifs. For example, O-H···N interactions between hydroxymethyl and imidazole nitrogen atoms form R₂²(8) rings, critical for stabilizing crystal packing .
Q. How do computational methods (DFT, molecular dynamics) predict the vibrational and electronic properties of this compound?
- DFT : Optimize geometry at the B3LYP/6-311++G(d,p) level. Compare calculated IR frequencies (e.g., O-H stretch at 3650 cm⁻¹) with experimental FTIR data to validate models .
- NBO Analysis : Evaluate charge distribution; the hydroxymethyl oxygen exhibits high electron density (~-0.75 e), influencing hydrogen-bond donor capacity .
Q. What role does substituent positioning (ethyl vs. bulkier alkyl groups) play in modulating biological activity?
- SAR Studies : Ethyl groups balance lipophilicity (logP ~1.8) and steric effects, enhancing membrane permeability compared to bulkier analogs (e.g., butyl derivatives with logP ~3.2). Docking studies using AutoDock Vina show ethyl-substituted imidazoles exhibit stronger binding to histamine receptors (ΔG ~-9.2 kcal/mol) .
Q. How can polymorphism in this compound crystals be systematically investigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
